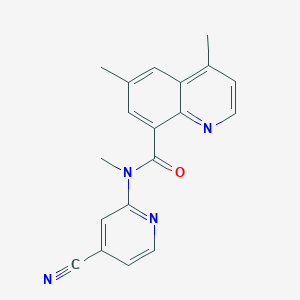![molecular formula C13H17ClFNOS B6623355 N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine](/img/structure/B6623355.png)
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine, also known as CFMTI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of neuroscience.
Wirkmechanismus
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine acts as a competitive inhibitor of VMAT2, binding to the same site as monoamine neurotransmitters. This binding prevents the uptake of monoamines into synaptic vesicles, leading to their depletion and subsequent effects on neuronal function.
Biochemical and Physiological Effects:
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine has been shown to have various effects on neuronal function, including the inhibition of dopamine release, the enhancement of serotonin release, and the modulation of synaptic plasticity. These effects have been studied in various animal models, including rats and mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine is its potency as a VMAT2 inhibitor, which allows for the depletion of monoamine neurotransmitters at low concentrations. However, this potency also poses a limitation, as high concentrations of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine can lead to non-specific effects on neuronal function. Additionally, the lack of selectivity of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine for VMAT2 over other transporters can also pose a limitation in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine and its potential applications in scientific research. One area of interest is the exploration of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, the development of more selective VMAT2 inhibitors could lead to a better understanding of the role of monoamine neurotransmitters in neuronal function. Finally, the use of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine in combination with other compounds could lead to novel therapeutic approaches for various neurological disorders.
Synthesemethoden
The synthesis of N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine involves a multi-step process that includes the reaction of 2-chloro-5-fluorobenzyl chloride with methylamine, followed by the reaction of the resulting intermediate with thioacetamide. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine has been found to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This inhibition leads to the depletion of monoamine neurotransmitters in the synaptic vesicles, which has been shown to have various effects on neuronal function.
Eigenschaften
IUPAC Name |
N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNOS/c1-16(12-4-6-18(17)7-5-12)9-10-8-11(15)2-3-13(10)14/h2-3,8,12H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCLZQNTVFLOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)F)Cl)C2CCS(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid](/img/structure/B6623278.png)


![N-[3-(2-methylpropanoylamino)propyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623302.png)
![N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B6623313.png)
![3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide](/img/structure/B6623319.png)
![[(3S,4R)-1-(furan-2-ylsulfonyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6623325.png)
![N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623332.png)
![N-[(1-methylsulfonylazetidin-3-yl)methyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623340.png)
![N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-1,4-diazabicyclo[3.2.2]nonane-4-carboxamide](/img/structure/B6623352.png)

![3-[4-[(1-Ethyl-3-propan-2-ylpyrazole-4-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6623370.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B6623381.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B6623385.png)